3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a heterocyclic compound that contains a benzothiazole ring Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds containing benzothiazole have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to exert their effects. More research is needed to elucidate the precise mode of action of this compound.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may exert bactericidal effects.
Biochemical Analysis
Biochemical Properties
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, it has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances synaptic transmission by preventing the breakdown of acetylcholine . In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspase pathways. These cellular effects underscore its potential as a therapeutic agent in neurodegenerative diseases and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is facilitated by the compound’s benzothiazole ring, which fits into the enzyme’s catalytic site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it may exhibit toxic effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects. These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters or binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins . It can also accumulate in mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the reaction of 2-mercaptobenzothiazole with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at a temperature range of 0-10°C for several hours . The resulting product is then purified and converted to its hydrobromide salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Cycloaddition Reactions: The alkyne group in the compound can undergo cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Cycloaddition: Copper(I) catalysts and azides are commonly used for cycloaddition reactions.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the prop-2-yn-1-yl group.
Benzoxazole: A structurally related compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows the compound to participate in specific reactions, such as cycloaddition, that are not possible with its analogs .
Properties
IUPAC Name |
3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h1,3-6,11H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDBTCLYCEEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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